molecular formula C24H26N2O B2601714 1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol CAS No. 2305453-24-9

1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol

Cat. No.: B2601714
CAS No.: 2305453-24-9
M. Wt: 358.485
InChI Key: JINHOWAFUCQPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a carbazole moiety, which is a nitrogen-containing aromatic heterocycle

Preparation Methods

The synthesis of 1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol typically involves multiple steps. One common synthetic route starts with the preparation of 9H-carbazole, which is then functionalized to introduce the benzyl and ethylamino groups. The final step involves the formation of the propan-2-ol moiety. Reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the benzyl and ethylamino groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cell signaling pathways .

Comparison with Similar Compounds

1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol can be compared with other carbazole derivatives, such as:

Properties

IUPAC Name

1-[benzyl(ethyl)amino]-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-2-25(16-19-10-4-3-5-11-19)17-20(27)18-26-23-14-8-6-12-21(23)22-13-7-9-15-24(22)26/h3-15,20,27H,2,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINHOWAFUCQPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.